

An In-depth Technical Guide to Rhodamine 640 Perchlorate

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Compound of Interest

Compound Name: Rhodamine 640 perchlorate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Rhodamine 640 perchlorate**, a fluorescent dye with significant applications in scientific research and development. It details its chemical identity, spectroscopic properties, and key experimental applications, with a focus on its use in cellular imaging and photodynamic therapy research.

Chemical Identification

The nomenclature of **Rhodamine 640 perchlorate** can be complex. The most systematic name, assigned by the International Union of Pure and Applied Chemistry (IUPAC), is 2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.1^{5,9}.0^{2,17}.0^{4,15}.0^{23,27}.0^{13,28}]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoic acid perchlorate[1]. However, it is more commonly known by a variety of synonyms.

Identifier	Value
IUPAC Name	2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.1 ^{5,9} .0 ² ,17.0 ^{4,15} .0 ^{23,27} .0 ^{13,28}]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoic acid perchlorate[1]
Synonyms	Rhodamine 101 perchlorate, 9-(2-carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium perchlorate[2]
CAS Number	72102-91-1[2]
Molecular Formula	C ₃₂ H ₃₁ ClN ₂ O ₇ [3]
Molecular Weight	591.05 g/mol

Spectroscopic and Photophysical Properties

Rhodamine 640 perchlorate is well-regarded for its strong fluorescence and photostability, making it a valuable tool in fluorescence-based applications.[2] Its photophysical characteristics are solvent-dependent. Below is a summary of its key properties in common solvents.

Property	Methanol	Ethanol	Basic Ethanol
Absorption Maximum (λ _{abs})	567 nm	~585-665 nm	588 nm
Molar Absorptivity (ε)	10.50 × 10 ⁴ L mol ⁻¹ cm ⁻¹	Not Reported	Not Reported
Emission Maximum (λ _{em})	Not Reported	Not Reported	Not Reported
Fluorescence Quantum Yield (Φ _f)	Not Reported	0.913	0.96
Fluorescence Lifetime (τ _f)	4.9 ns	4.6 ns, 5.3 ns	Not Reported

Experimental Protocols

This section provides detailed methodologies for key experiments involving **Rhodamine 640 perchlorate**.

1. In Vitro Cytotoxicity and Photodynamic Effect on Rhabdomyosarcoma (RD) Cancer Cells

This protocol details the evaluation of **Rhodamine 640 perchlorate** as a photosensitizer for photodynamic therapy (PDT).

a. Preparation of Stock Solution:

- Prepare a 5 mM stock solution of **Rhodamine 640 perchlorate** in a suitable solvent (e.g., ethanol).^[4]
- For experiments, further dilute the stock solution to the desired concentrations (e.g., 500 µM for spectral analysis).^[4]

b. Cell Culture and Maintenance:

- Culture Rhabdomyosarcoma (RD) cancer cells in Minimum Essential Medium (MEM) supplemented with fetal bovine serum and antibiotics.
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
- Subculture the cells upon reaching 80-90% confluency.

c. Determination of Optimal Incubation Time:

- Seed RD cells in a 96-well plate and allow them to attach for 18 hours.^[4]
- Treat the cells with a fixed concentration of **Rhodamine 640 perchlorate**.
- Measure the absorbance at different time points (e.g., 1, 2, 3, 4 hours) to determine the maximum uptake of the photosensitizer. An optimal uptake time of 3 to 4 hours has been reported.^[4]

d. Cytotoxicity Assay (MTT Assay):

- Seed RD cells in 96-well plates and incubate for 18 hours.[4]
- Remove the medium and wash the cells with Phosphate Buffered Saline (PBS).[4]
- Add fresh MEM containing various concentrations of **Rhodamine 640 perchlorate** (e.g., 10, 20, 40, 50, 60, 80, 100, and 150 μ M) to the wells.[4]
- Incubate the plates for the predetermined optimal uptake time (e.g., 3 hours).[4]
- Following incubation, perform an MTT assay to assess cell viability by measuring the absorbance with a microplate reader.[4]

e. Photodynamic Treatment (Illustrative):

- After incubating the cells with **Rhodamine 640 perchlorate**, expose the cells to a light source with a wavelength that overlaps with the absorption spectrum of the dye (in the yellow-red range).[4]
- A control group of cells treated with the dye but kept in the dark should be included.
- Assess cell viability post-irradiation using an MTT assay to determine the photodynamic efficacy.

2. General Protocol for Rhodamine-based Cellular Staining

This protocol provides a general workflow for staining cells with rhodamine derivatives for fluorescence microscopy.

a. Sample Preparation and Fixation:

- Grow cells on coverslips or in culture dishes.
- Fix the cells using a suitable fixative, such as 4% paraformaldehyde in PBS, for 10-20 minutes at room temperature.

b. Permeabilization (for intracellular targets):

- If staining intracellular structures, permeabilize the cells with a detergent solution, such as 0.1-0.5% Triton X-100 in PBS, for 5-10 minutes.

c. Staining:

- Prepare the desired concentration of the **Rhodamine 640 perchlorate** staining solution in a suitable buffer (e.g., PBS).
- Incubate the fixed and permeabilized cells with the staining solution for a specified time (e.g., 15-60 minutes) at room temperature, protected from light.

d. Washing:

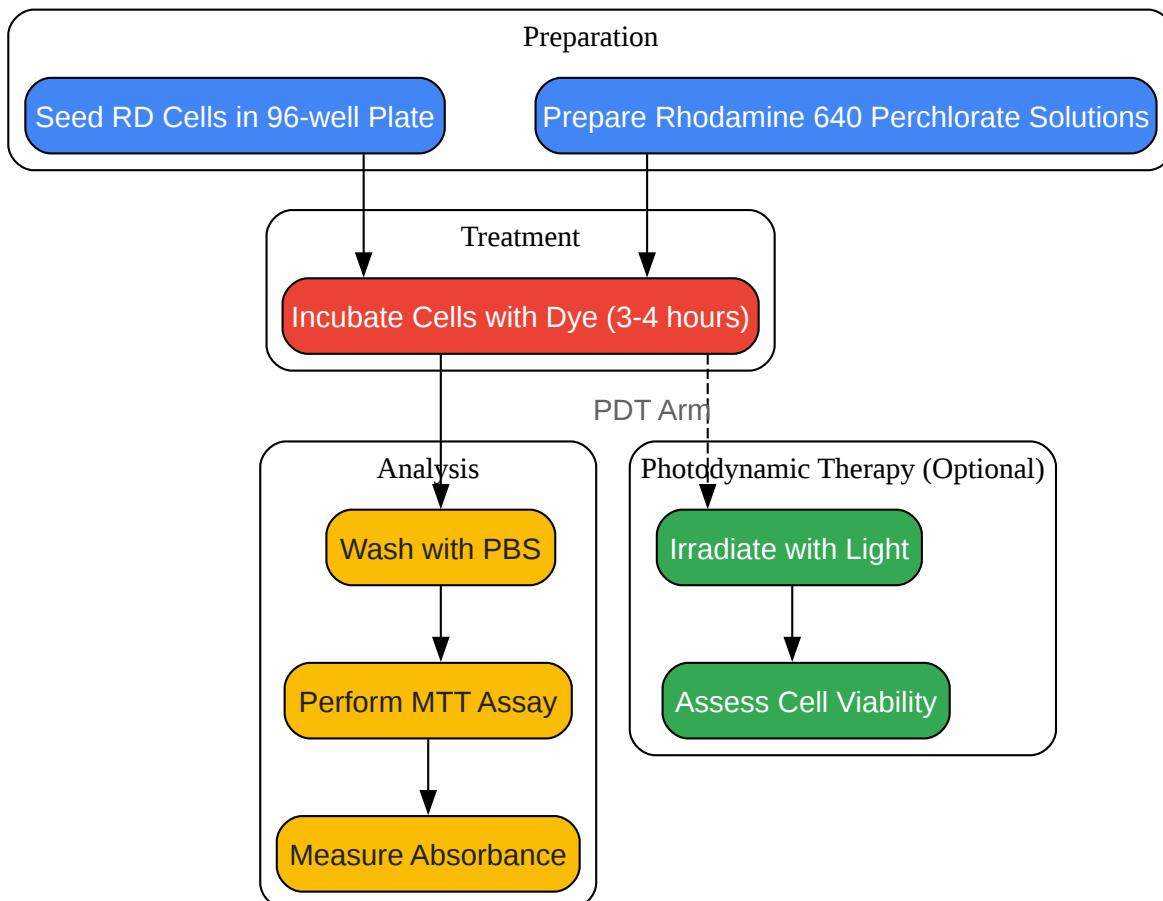
- After incubation, wash the cells several times with PBS to remove unbound dye and reduce background fluorescence.

e. Mounting and Imaging:

- Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Image the stained cells using a fluorescence microscope equipped with the appropriate filter sets for rhodamine dyes.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the in vitro cytotoxicity assay for **Rhodamine 640 perchlorate**.

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Workflow for In Vitro Cytotoxicity Assay.

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